4-Benzylbenzonitrile

Overview

Description

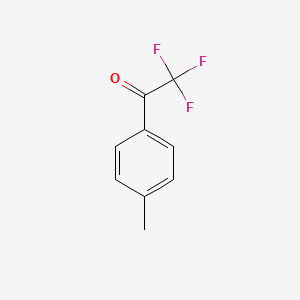

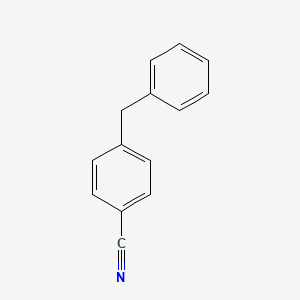

4-Benzylbenzonitrile is a chemical compound with the molecular formula C14H11N . It has a molecular weight of 193.24 g/mol .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

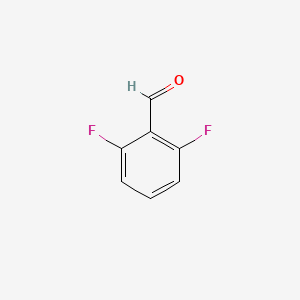

The molecular structure of this compound consists of a benzene ring attached to a benzonitrile group via a methylene bridge . The InChI representation isInChI=1S/C14H11N/c15-11-14-8-6-13 (7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 193.089149355 g/mol . The topological polar surface area is 23.8 Ų . The heavy atom count is 15 .Scientific Research Applications

Precursor to Useful Compounds

4-Benzylbenzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds. For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as an intermediate in the production of various drugs. The nitrile group in the this compound molecule can be manipulated to create numerous biologically active compounds .

Environmental Impact and Safety Research

This compound, like many other industrial chemicals, has potential environmental and health impacts that need careful consideration. It has low acute toxicity on oral, dermal, or inhalation exposure in animal studies. However, chronic exposure can cause irritation to the eyes, skin, and respiratory system .

Astronomical Research

Aside from its industrial applications, this compound plays a critical role in scientific research. For example, astronomers detected this compound in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

Green Synthesis

A novel green this compound synthetic route was proposed with ionic liquid as the recycling agent. This method eliminates the use of metal salt catalysts and their separation, greatly simplifying the separation process .

Hydrogenation Research

An efficient and selective hydrogenation of this compound to benzylamine has been accomplished over a Pd/γ-Al2O3 catalyst, without any additives, in a trickle-bed reactor .

Safety and Hazards

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .

Mode of Action

It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Biochemical Pathways

Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Pharmacokinetics

The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .

Result of Action

The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .

Action Environment

The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .

properties

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.